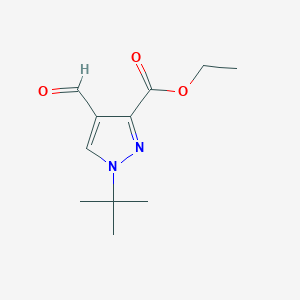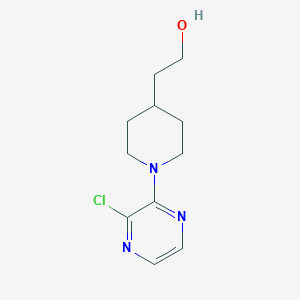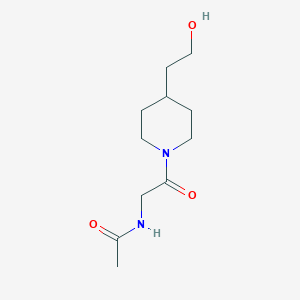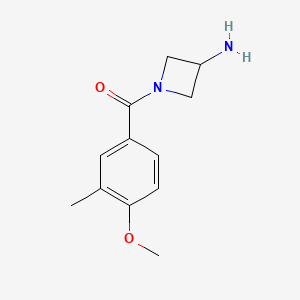
(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol
Overview
Description
(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol, also known as PPM, is an organic compound with a pyridine ring and a pyrazole ring connected through a methanol group. It is a colorless liquid with a molecular weight of 176.22 g/mol and a boiling point of 171.7 °C. PPM has been studied for its potential applications in various fields such as medicinal chemistry, organic synthesis, and catalysis.
Scientific Research Applications
Synthesis and Structural Studies
The compound (1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol and its derivatives have been extensively utilized in the synthesis of complex molecular structures, particularly in the formation of mononuclear complexes with platinum group metals. For instance, reactions involving pyrazole and pyridine-based ligands with metal salts in methanol have yielded mononuclear complexes characterized by various spectroscopic techniques and single-crystal X-ray diffraction studies, confirming the structural identities of these complexes. These studies provide insights into the ligand's role in complex formation and the potential for developing new materials with unique properties (Sairem et al., 2012).
Catalysis and Enzyme Mimicking
Research into the catalytic properties of metal complexes involving pyrazole and pyridine-based ligands has revealed their potential in mimicking enzymatic activities, such as catecholase. These complexes have been examined for their reaction rates under various conditions, demonstrating the influence of structural components on catalytic efficiency. Such studies are crucial for understanding the mechanisms of catalysis and for the development of new catalysts that can perform under ambient conditions (Mouadili et al., 2013).
Antimicrobial and Antimycobacterial Activities
Compounds derived from (1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol have been investigated for their antimicrobial and antimycobacterial properties. These studies have led to the synthesis of various derivatives that have been tested against different bacterial strains, showing promising activity and potential for the development of new antimicrobial agents. Such research contributes to the field of medicinal chemistry by providing new scaffolds for drug development (Sidhaye et al., 2011).
Supramolecular Chemistry
The structural versatility of pyrazole and pyridine-based ligands has been exploited in the design of supramolecular structures. For instance, the assembly of bis[3-methyl-5-(pyridin-2-yl)-1H-pyrazol-4-yl] selenide methanol hemisolvate showcases the formation of a three-dimensional supramolecular architecture through hydrogen bonding and weak interactions. Such studies are fundamental in the exploration of molecular self-assembly and the design of novel materials with potential applications in nanotechnology and material science (Seredyuk et al., 2014).
Corrosion Inhibition
Investigations into the corrosion inhibition properties of pyridine–pyrazole type organic compounds, including derivatives of (1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol, have demonstrated their efficiency in protecting steel against acidic corrosion. These studies are significant for the development of new, more effective corrosion inhibitors for industrial applications, contributing to the field of materials science and engineering (Tebbji et al., 2005).
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been shown to possess various biological activities, including antiviral, anti-inflammatory, and anticancer activities . This suggests that (1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Similar compounds, such as indole derivatives, have been found to influence a variety of biological activities, suggesting that this compound may also affect multiple biochemical pathways .
Result of Action
Similar compounds, such as indole derivatives, have been found to possess various biological activities, suggesting that this compound may also have diverse biological effects .
Action Environment
It’s worth noting that the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
properties
IUPAC Name |
(2-ethyl-5-pyridin-2-ylpyrazol-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-2-14-9(8-15)7-11(13-14)10-5-3-4-6-12-10/h3-7,15H,2,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGWINTKSVFXNQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C2=CC=CC=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-Chloro-2-(methylthio)pyrido[4,3-D]pyrimidine](/img/structure/B1490086.png)
![8-Chloro-3-iodoimidazo[1,2-A]pyridine](/img/structure/B1490087.png)

![{[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]methyl}(methyl)amine](/img/structure/B1490091.png)








